3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a benzodioxole moiety, a pyrazole ring, and a urea linkage, making it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea typically involves multiple steps, starting with the preparation of the benzodioxole and pyrazole intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Preparation of Benzodioxole Intermediate: This step involves the formation of the benzodioxole ring through cyclization reactions.
Synthesis of Pyrazole Intermediate: The pyrazole ring is synthesized using hydrazine derivatives and appropriate aldehydes or ketones.
Coupling Reaction: The benzodioxole and pyrazole intermediates are coupled using urea derivatives under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown significant anticancer activity.
Benzodioxole derivatives as COX inhibitors: These compounds have been studied for their anti-inflammatory and cytotoxic properties.
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea is unique due to its combination of benzodioxole and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-16(13-2-5-15(6-3-13)23-9-1-8-21-23)11-20-19(25)22-14-4-7-17-18(10-14)27-12-26-17/h1-10,16,24H,11-12H2,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSQGJULHYQESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=C(C=C3)N4C=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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